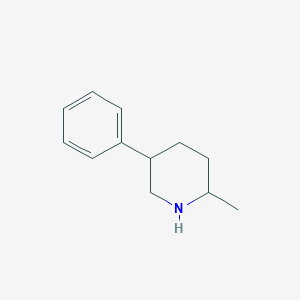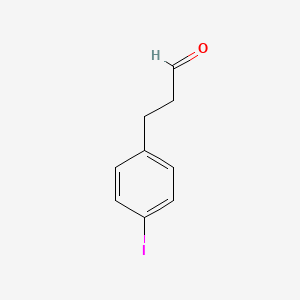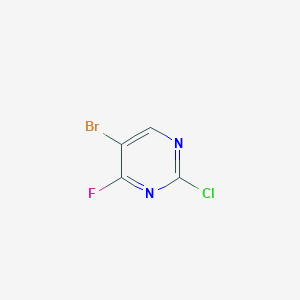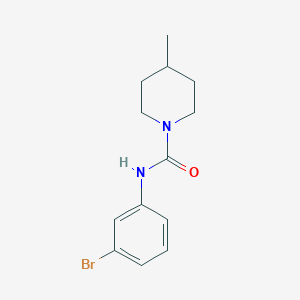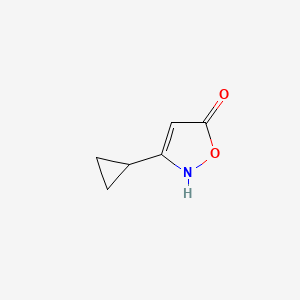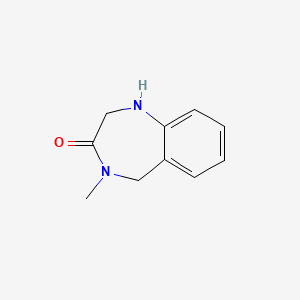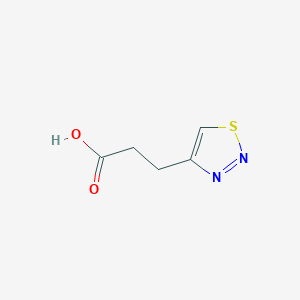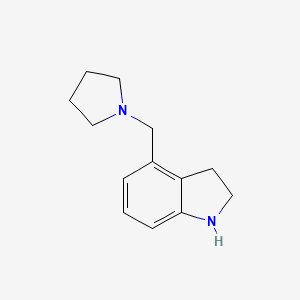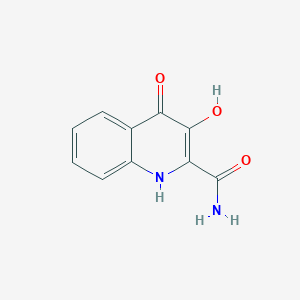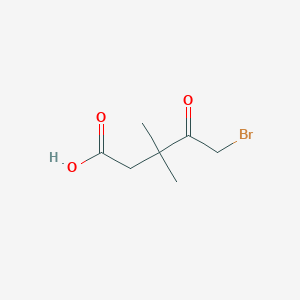
5-bromo-3,3-dimethyl-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3,3-dimethyl-4-oxopentanoic acid: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid, featuring a bromine atom at the 5th position, two methyl groups at the 3rd position, and a keto group at the 4th position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-dimethyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 3,3-dimethyl-4-oxopentanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-bromo-3,3-dimethyl-4-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-bromo-3,3-dimethyl-4-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and keto-containing compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In chemical reactions, the bromine atom and keto group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo oxidation or reduction.
In biological systems, the compound’s effects would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and keto group may influence the compound’s binding affinity and activity.
Comparison with Similar Compounds
3,3-dimethyl-4-oxopentanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-chloro-3,3-dimethyl-4-oxopentanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-bromo-4-oxopentanoic acid: Lacks the two methyl groups at the 3rd position, affecting its steric and electronic properties.
Uniqueness: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is unique due to the combination of bromine, keto, and dimethyl functionalities. This combination imparts distinct reactivity and makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWGAMTJBZDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)
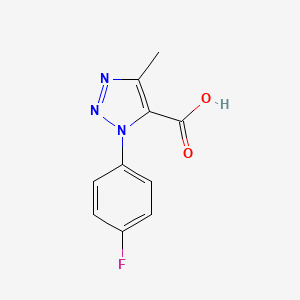
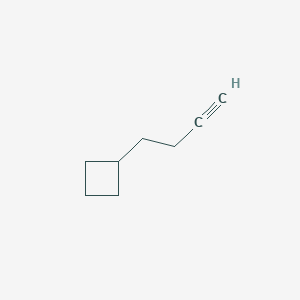
![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)
